![molecular formula C36H44B2O8 B3316929 1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl- CAS No. 955405-38-6](/img/structure/B3316929.png)
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl-
Overview
Description
1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl- is a useful research compound. Its molecular formula is C36H44B2O8 and its molecular weight is 626.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,2-Dioxaborolane, 2,2'-[2,2'-bis(methoxymethoxy)[1,1'-binaphthalene]-3,3'-diyl]bis[4,4,5,5-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the benzylic C-H bond of alkylbenzenes . The compound interacts with these bonds in the presence of a palladium catalyst, leading to the formation of pinacol benzyl boronate .
Mode of Action
The compound acts as a borylation agent , interacting with its targets through a process known as borylation . This involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes . The compound can also participate in the hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
The compound affects the borylation pathway and the hydroboration pathway . These pathways involve the addition of a boron atom to organic compounds, leading to the formation of organoboron compounds . The downstream effects of these pathways can include the synthesis of various organic compounds, including pinacol benzyl boronate .
Pharmacokinetics
The compound’sboiling point is 42-43 °C/50 mmHg (lit.) , which may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of the compound’s action include the formation of organoboron compounds such as pinacol benzyl boronate . These compounds can be used in further organic synthesis reactions .
Action Environment
Environmental factors that may influence the compound’s action, efficacy, and stability include temperature and the presence of a catalyst. For example, the compound’s borylation activity requires the presence of a palladium catalyst . Additionally, the compound’s boiling point suggests that it may be volatile at high temperatures .
Biochemical Analysis
Biochemical Properties
1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with enzymes such as palladium catalysts, facilitating the formation of pinacol benzyl boronate . Additionally, it is involved in hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These interactions highlight the compound’s versatility and importance in synthetic organic chemistry.
Cellular Effects
The effects of 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. It has been observed to affect cellular metabolism, potentially altering the metabolic flux and levels of various metabolites . The compound’s ability to interact with cellular components makes it a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with enzymes and proteins, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular function. The compound’s ability to form stable complexes with biomolecules underpins its utility in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] have been studied over time. The compound is known for its stability, although it is sensitive to air and moisture . Over time, it may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, making it a valuable tool for in vitro and in vivo research .
Dosage Effects in Animal Models
The effects of 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can become toxic, leading to adverse effects on cellular and organ function . These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . The compound’s role in these pathways underscores its potential as a tool for studying metabolism and developing metabolic therapies.
Transport and Distribution
Within cells and tissues, 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its biochemical activity. Understanding the transport and distribution of this compound is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 1,3,2-Dioxaborolane, 2,2’-[2,2’-bis(methoxymethoxy)[1,1’-binaphthalene]-3,3’-diyl]bis[4,4,5,5-tetramethyl-] is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The ability to target specific subcellular locations enhances the compound’s utility in studying cellular processes and developing targeted therapies.
Properties
IUPAC Name |
2-[3-(methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44B2O8/c1-33(2)34(3,4)44-37(43-33)27-19-23-15-11-13-17-25(23)29(31(27)41-21-39-9)30-26-18-14-12-16-24(26)20-28(32(30)42-22-40-10)38-45-35(5,6)36(7,8)46-38/h11-20H,21-22H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKQTTJXRFHDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2OCOC)C4=C(C(=CC5=CC=CC=C54)B6OC(C(O6)(C)C)(C)C)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44B2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201110903 | |
| Record name | 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201110903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955405-38-6 | |
| Record name | 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955405-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-[2,2′-Bis(methoxymethoxy)[1,1′-binaphthalene]-3,3′-diyl]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201110903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


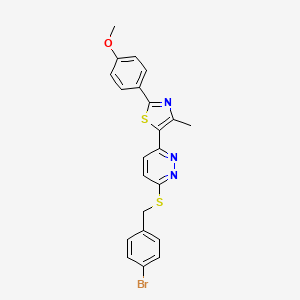

![N-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3316861.png)
![2-Benzhydryl-1-benzyl-1H-benzo[d]imidazole](/img/structure/B3316868.png)
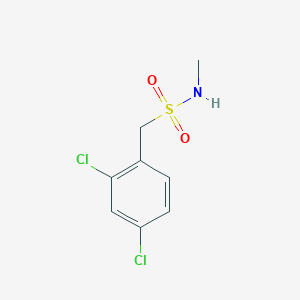
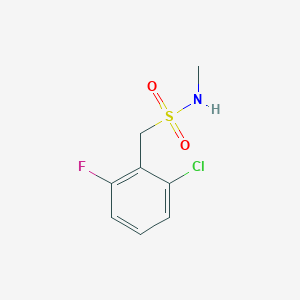

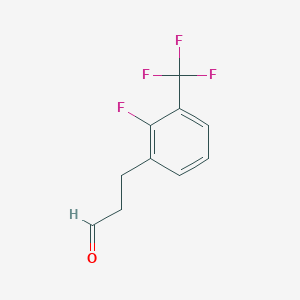
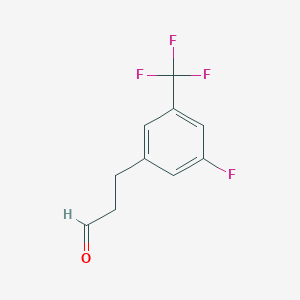
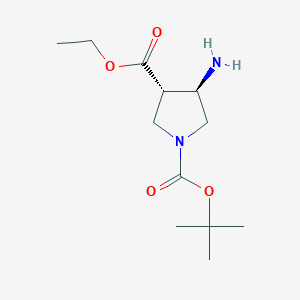
![5,5,7,7-tetramethyl-2-(4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3316948.png)
![2-bromo-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide](/img/structure/B3316949.png)
![3,4-dimethoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B3316950.png)
![5-bromo-2-chloro-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B3316952.png)
